![molecular formula C33H23F10NO3 B606252 N-[(1R)-1-(3-cyclopropyloxy-4-fluorophenyl)-1-[3-fluoro-5-(1,1,2,2-tetrafluoroethoxy)phenyl]-2-phenylethyl]-4-fluoro-3-(trifluoromethyl)benzamide](/img/structure/B606252.png)
N-[(1R)-1-(3-cyclopropyloxy-4-fluorophenyl)-1-[3-fluoro-5-(1,1,2,2-tetrafluoroethoxy)phenyl]-2-phenylethyl]-4-fluoro-3-(trifluoromethyl)benzamide
Overview
Description
BMS 795311 is a potent and orally bioavailable inhibitor of cholesteryl ester transfer protein (CETP). It has shown promise in increasing high-density lipoprotein cholesterol (HDL-C) levels and potentially preventing cardiovascular diseases .
Scientific Research Applications
BMS 795311 has several scientific research applications, including:
Chemistry: Used as a model compound to study CETP inhibition and its effects on lipid metabolism.
Biology: Investigated for its role in modulating cholesterol levels and its potential impact on cardiovascular health.
Medicine: Explored as a therapeutic agent for preventing and treating cardiovascular diseases by increasing HDL-C levels.
Industry: Utilized in the development of new drugs targeting CETP and related pathways .
Biochemical Analysis
Biochemical Properties
BMS-795311 plays a significant role in biochemical reactions by inhibiting CETP, a protein that facilitates the transport of cholesteryl esters and triglycerides between lipoproteins . The compound interacts with CETP, inhibiting its activity and thereby affecting lipid metabolism .
Cellular Effects
BMS-795311 influences cell function by altering lipid profiles. It increases high-density lipoprotein cholesterol (HDL-C) levels, which can have various effects on cellular processes, including cell signaling pathways and cellular metabolism .
Molecular Mechanism
At the molecular level, BMS-795311 exerts its effects by binding to CETP, inhibiting its activity. This inhibition disrupts the normal transfer of cholesteryl esters and triglycerides between lipoproteins, leading to an increase in HDL-C levels .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of BMS-795311 have been observed over time. The compound has shown stability and long-term effects on cellular function, particularly in terms of its impact on lipid metabolism .
Metabolic Pathways
BMS-795311 is involved in lipid metabolism pathways. By inhibiting CETP, it affects the transfer of cholesteryl esters and triglycerides between lipoproteins, which can influence metabolic flux and metabolite levels .
Transport and Distribution
Given its role in lipid metabolism, it may interact with lipid transporters and influence lipid distribution .
Subcellular Localization
Given its molecular targets and mechanism of action, it is likely that the compound localizes to areas of the cell involved in lipid metabolism .
Preparation Methods
The synthesis of BMS 795311 involves several steps, including the formation of triphenylethanamine derivatives. The compound is synthesized through a series of reactions involving various reagents and conditions. The detailed synthetic route and industrial production methods are proprietary and not publicly disclosed .
Chemical Reactions Analysis
BMS 795311 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions are common, where specific atoms or groups within the molecule are replaced with others.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Mechanism of Action
BMS 795311 exerts its effects by inhibiting cholesteryl ester transfer protein (CETP). This inhibition leads to an increase in high-density lipoprotein cholesterol (HDL-C) levels, which is beneficial for cardiovascular health. The molecular targets and pathways involved include the CETP enzyme and related lipid metabolism pathways .
Comparison with Similar Compounds
BMS 795311 is unique in its potent and orally bioavailable inhibition of CETP. Similar compounds include:
Anacetrapib: Another CETP inhibitor with similar effects on HDL-C levels.
Dalcetrapib: A CETP inhibitor with a different mechanism of action and efficacy profile.
Evacetrapib: A CETP inhibitor with comparable potency and bioavailability
BMS 795311 stands out due to its specific molecular structure and the unique combination of functional groups that contribute to its efficacy and bioavailability.
properties
IUPAC Name |
N-[(1R)-1-(3-cyclopropyloxy-4-fluorophenyl)-1-[3-fluoro-5-(1,1,2,2-tetrafluoroethoxy)phenyl]-2-phenylethyl]-4-fluoro-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H23F10NO3/c34-22-13-21(14-24(16-22)47-33(42,43)30(37)38)31(17-18-4-2-1-3-5-18,20-7-11-27(36)28(15-20)46-23-8-9-23)44-29(45)19-6-10-26(35)25(12-19)32(39,40)41/h1-7,10-16,23,30H,8-9,17H2,(H,44,45)/t31-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJMOTPQBCKENW-WJOKGBTCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OC2=C(C=CC(=C2)C(CC3=CC=CC=C3)(C4=CC(=CC(=C4)F)OC(C(F)F)(F)F)NC(=O)C5=CC(=C(C=C5)F)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1OC2=C(C=CC(=C2)[C@](CC3=CC=CC=C3)(C4=CC(=CC(=C4)F)OC(C(F)F)(F)F)NC(=O)C5=CC(=C(C=C5)F)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H23F10NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
671.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does BMS-795311 interact with its target, CETP, and what are the downstream effects of this interaction?
A1: BMS-795311 acts as a potent CETP inhibitor. [] While the exact mechanism is not described in the provided research article, CETP inhibitors generally bind to CETP and block its ability to transfer cholesteryl esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL). This inhibition leads to increased HDL-C levels and potentially enhances reverse cholesterol transport (RCT), a process by which cholesterol is removed from peripheral tissues and transported to the liver for excretion. []
Q2: What is the structure-activity relationship (SAR) information available for BMS-795311 and related compounds?
A2: The research article highlights that BMS-795311 is part of a series of triphenylethanamine (TPE) ureas and amides developed as CETP inhibitors. [] While the article doesn't delve into specific SAR details for BMS-795311, it emphasizes that the lead optimization process involved modifications to the TPE scaffold. These modifications aimed to achieve desirable properties such as potent CETP inhibition, oral bioavailability, and an improved safety profile compared to earlier CETP inhibitors like torcetrapib. []
Q3: What in vivo efficacy data is available for BMS-795311?
A3: The research article demonstrates the in vivo efficacy of BMS-795311 in two animal models. In human CETP/apoB-100 dual transgenic mice, oral administration of BMS-795311 (1 mg/kg) resulted in maximal inhibition of CE transfer activity. [] Additionally, in moderately-fat fed hamsters, BMS-795311 increased HDL cholesterol content and size comparably to torcetrapib. [] These findings highlight the compound's potential to impact cholesterol metabolism in vivo.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethyl]carbamate](/img/structure/B606171.png)


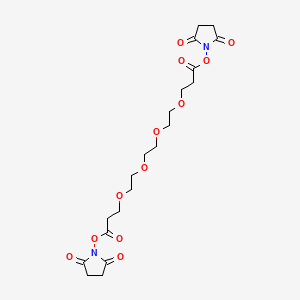


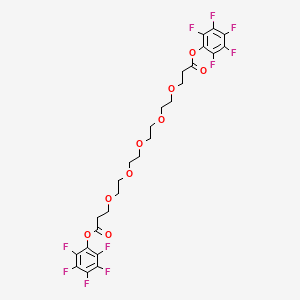
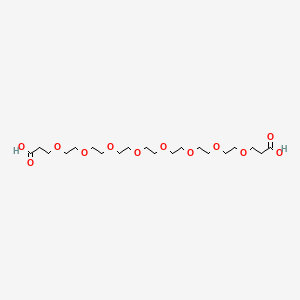
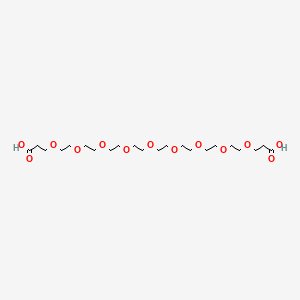
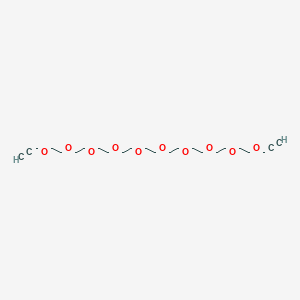

![3-[2-[2-[2-[2-[2-[2-(2-Prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne](/img/structure/B606191.png)

